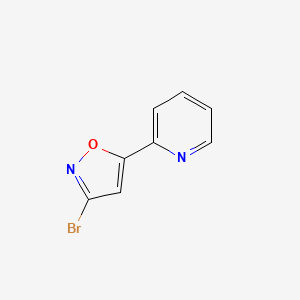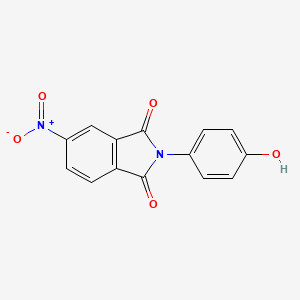
1,3,5-Trimethyl-1,3,5-trisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-1,3,5-trisilinane is an organosilicon compound with the molecular formula C6H18Si3 It is a member of the silane family, characterized by the presence of silicon atoms in its structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,3,5-Trimethyl-1,3,5-trisilinane kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Trimethylchlorsilan mit einem geeigneten Reduktionsmittel, wie z. B. Lithiumaluminiumhydrid, unter kontrollierten Bedingungen. Die Reaktion verläuft typischerweise wie folgt: [ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von this compound großtechnische Reaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen umfassen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet oft fortschrittliche Techniken wie Destillation und Reinigung, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3,5-Trimethyl-1,3,5-trisilinane unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Silanolen oder Siloxanen oxidiert werden.
Reduktion: Sie kann zu einfacheren Silanen reduziert werden.
Substitution: Die Methylgruppen können durch andere funktionelle Gruppen, wie Halogene oder Alkylgruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte
Oxidation: Silanole und Siloxane.
Reduktion: Einfachere Silane.
Substitution: Verschiedene substituierte Silane abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-1,3,5-trisilinane hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaften: Es wird bei der Synthese von fortgeschrittenen Materialien verwendet, darunter Polymere und Keramiken.
Organische Synthese: Die Verbindung dient als Vorläufer für die Synthese komplexerer Organosiliciumverbindungen.
Katalyse: Es wird als Katalysator oder Katalysatorträger in verschiedenen chemischen Reaktionen eingesetzt.
Elektronik: Die Verbindung wird aufgrund ihrer einzigartigen elektrischen Eigenschaften auf ihre potenzielle Verwendung in elektronischen Geräten untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Siliziumatome in der Verbindung können starke Bindungen zu anderen Elementen bilden und so verschiedene chemische Transformationen ermöglichen. Die beteiligten Pfade umfassen oft die Bildung und Spaltung von Si-C- und Si-H-Bindungen, was zu den gewünschten chemischen Produkten führt.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-1,3,5-trisilinane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating various chemical transformations. The pathways involved often include the formation and breaking of Si-C and Si-H bonds, leading to the desired chemical products.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3,5-Trimethyl-1,3,5-triazinane: Eine weitere Organosiliciumverbindung mit ähnlichen Strukturmerkmalen.
Hexamethylcyclotrisiloxan: Ein cyclisches Siloxan mit vergleichbaren chemischen Eigenschaften.
Einzigartigkeit
1,3,5-Trimethyl-1,3,5-trisilinane ist durch seine lineare Struktur und das Vorhandensein von drei Siliziumatomen einzigartig, was ihm eine besondere chemische Reaktivität und Stabilität verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in mehreren Bereichen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
Molekularformel |
C6H18Si3 |
|---|---|
Molekulargewicht |
174.46 g/mol |
IUPAC-Name |
1,3,5-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
DWKMLSRQOYQIEY-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH]1C[SiH](C[SiH](C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)



![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

